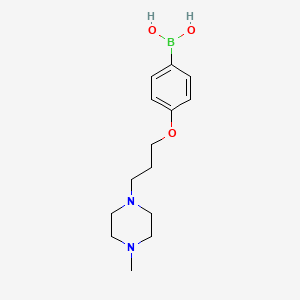

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid

Descripción general

Descripción

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a propoxy group linked to a methylpiperazine moiety, and a boronic acid functional group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid typically involves multiple steps:

Formation of the Intermediate: The synthesis begins with the preparation of 4-[3-(4-Methylpiperazin-1-yl)propoxy]benzoic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The boronic acid group can engage in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Boronic esters or borates.

Substitution: Various substituted phenyl derivatives.

Coupling Reactions: Biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is being explored for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways. Its boronic acid functionality allows it to interact with diols and other biomolecules, making it a candidate for drug design targeting specific enzymes or receptors.

- Case Study : Research has shown that boronic acids can act as reversible inhibitors for proteases, which are crucial in cancer progression. The incorporation of the piperazine moiety enhances the selectivity and potency of these inhibitors .

Drug Delivery Systems

The compound's ability to form stable complexes with certain drugs makes it an attractive candidate for drug delivery systems. Its lipophilic nature aids in the formulation of nanoparticles or liposomes that can encapsulate therapeutic agents.

- Application Example : Studies indicate that boronic acids can be used to enhance the solubility and stability of poorly soluble drugs, thereby improving their bioavailability when administered .

Biosensors

Due to its ability to form stable complexes with sugars and other biomolecules, this compound is being investigated for its use in biosensors. These sensors can detect glucose levels and other biologically relevant molecules, providing valuable data for diabetes management and other metabolic disorders.

- Research Insight : The functionalization of electrodes with boronic acids has shown promise in the development of highly sensitive electrochemical sensors .

Mecanismo De Acción

The mechanism of action of 4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The piperazine moiety can enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methylpiperazin-1-yl)phenylboronic acid: Similar structure but lacks the propoxy linker.

4-(3-(4-Benzylpiperazin-1-yl)propoxy)phenylboronic acid: Contains a benzyl group instead of a methyl group on the piperazine ring.

Uniqueness

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in various research applications.

Actividad Biológica

4-(3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic acid, a derivative of phenylboronic acid, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which allows for specific interactions with biological targets. The structure includes:

- Phenyl ring : Provides hydrophobic interactions.

- Propoxy group : Enhances solubility and bioavailability.

- 4-Methylpiperazine moiety : Contributes to receptor binding and modulation of enzyme activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting various enzymes, particularly those involved in metabolic pathways.

- Transmetalation Processes : This compound participates in transmetalation reactions, crucial for the formation of carbon–carbon bonds in synthetic organic chemistry, which can also influence biological pathways .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit key signaling pathways involved in tumor growth and proliferation:

- PI3K/Akt Pathway : Inhibition of this pathway can lead to reduced cell survival and increased apoptosis in cancer cells .

- B-Raf Kinase Inhibition : The compound has been explored for its potential to inhibit B-Raf mutations commonly found in melanoma, suggesting its applicability in targeted cancer therapies .

Antimicrobial Activity

Studies have demonstrated that derivatives of phenylboronic acids possess antimicrobial properties. This compound may disrupt bacterial cell wall synthesis or modulate enzyme activities critical for bacterial survival .

Case Studies

- In vitro Studies : A study evaluating the effects of the compound on various cancer cell lines revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against melanoma cells .

- Animal Models : In vivo studies have shown that administration of this compound leads to significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | PI3K/Akt inhibition; B-Raf inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Enzyme Inhibition | Reversible covalent bonding with diols |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, suggesting suitability for therapeutic use. Toxicology studies have shown minimal adverse effects at therapeutic doses, although further studies are warranted to fully establish safety profiles in humans.

Propiedades

IUPAC Name |

[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-16-8-10-17(11-9-16)7-2-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCJFUYHXMZFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.